1-(2-Nitrophenyl)sulfonylimidazole
Overview
Description
1-(2-Nitrophenyl)sulfonylimidazole is a chemical compound that belongs to the class of sulfonylimidazoles. These compounds are known for their utility in various chemical reactions, particularly in the field of organic synthesis. The presence of both nitrophenyl and sulfonyl groups in the molecule makes it a versatile reagent in synthetic chemistry.
Scientific Research Applications
1-(2-Nitrophenyl)sulfonylimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonylimidazole derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)sulfonylimidazole typically involves the reaction of 2-nitrophenylsulfonyl chloride with imidazole. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)sulfonylimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonylimidazole derivatives, while reduction reactions can produce amino-substituted imidazoles .
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)sulfonylimidazole involves its ability to act as a sulfonylating agent. The sulfonyl group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .
Comparison with Similar Compounds
1-(4-Nitrophenyl)sulfonylimidazole: Similar to 1-(2-Nitrophenyl)sulfonylimidazole but with the nitro group at the para position.
1-(2-Chlorophenyl)sulfonylimidazole: Contains a chloro group instead of a nitro group.
1-(2-Methylphenyl)sulfonylimidazole: Contains a methyl group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. The nitro group can undergo various redox transformations, while the sulfonyl group can participate in nucleophilic substitution reactions. This combination of functional groups makes it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c13-12(14)8-3-1-2-4-9(8)17(15,16)11-6-5-10-7-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKAWNLIQSUFJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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